4-[4-cyano-5-(trifluoromethyl)pyrazol-1-yl]benzoic Acid
Description
4-[4-cyano-5-(trifluoromethyl)pyrazol-1-yl]benzoic Acid is a pyrazole-substituted benzoic acid derivative characterized by a cyano (CN) group at the 4-position and a trifluoromethyl (CF₃) group at the 5-position of the pyrazole ring. This compound is of interest in medicinal and agrochemical research due to the electron-withdrawing effects of its substituents, which may influence reactivity, bioavailability, and target binding .
Properties
IUPAC Name |
4-[4-cyano-5-(trifluoromethyl)pyrazol-1-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F3N3O2/c13-12(14,15)10-8(5-16)6-17-18(10)9-3-1-7(2-4-9)11(19)20/h1-4,6H,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCDWGWVEFQAOLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N2C(=C(C=N2)C#N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[4-cyano-5-(trifluoromethyl)pyrazol-1-yl]benzoic Acid typically involves multiple steps, starting from readily available starting materials. The final step involves the attachment of the benzenecarboxylic acid moiety under specific reaction conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Chemical Reactions Analysis
4-[4-cyano-5-(trifluoromethyl)pyrazol-1-yl]benzoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Antimicrobial Activity
One of the most notable applications of 4-[4-cyano-5-(trifluoromethyl)pyrazol-1-yl]benzoic acid is its efficacy as an antimicrobial agent. Research has demonstrated that derivatives of this compound exhibit potent antibacterial and antifungal activities against various pathogens.
Antibacterial Properties
Studies have shown that compounds derived from this pyrazole exhibit strong inhibitory effects against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). For instance, the minimum inhibitory concentration (MIC) values for these compounds can be as low as 0.39 μg/mL, indicating their potential as effective treatments for antibiotic-resistant infections .
| Pathogen | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 0.39 | Strong inhibition |
| Acinetobacter baumannii | Low | Effective growth inhibition |
| Candida albicans | Moderate | Some antifungal activity |
Antifungal Properties
The compound also shows antifungal activity, particularly against Candida species. However, the effectiveness varies, with some studies reporting moderate activity compared to standard antifungal agents like ketoconazole .
Therapeutic Potential
Beyond its antimicrobial applications, this compound has potential therapeutic uses in other areas:
Cancer Research
Research into the anticancer properties of pyrazole derivatives indicates that certain modifications can lead to selective cytotoxicity against cancer cell lines while sparing normal cells. The trifluoromethyl group is believed to enhance the compound's lipophilicity and cellular uptake, making it a candidate for further investigation in cancer therapies .
Anti-inflammatory Applications
Some studies suggest that compounds similar to this compound may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases. The precise mechanisms are still under investigation but may involve modulation of inflammatory pathways .
Structural Characteristics
Understanding the structural attributes of this compound is crucial for its application in drug design:
- Chemical Structure : The presence of a trifluoromethyl group significantly influences the compound's biological activity and solubility.
- Nuclear Magnetic Resonance (NMR) : Characterization through NMR spectroscopy provides insights into the molecular environment and can help in predicting reactivity and interactions with biological targets.
Case Studies and Experimental Data
Several studies have documented the synthesis and evaluation of this compound derivatives:
Case Study 1: Synthesis and Testing
In one study, a series of pyrazole derivatives were synthesized and evaluated for their antibacterial activities against a range of pathogens. The findings indicated that modifications to the benzoic acid moiety could enhance antimicrobial efficacy .
Case Study 2: Antimicrobial Screening
Another experimental study assessed the antimicrobial properties of various pyrazole derivatives, noting that while some exhibited promising results against S. aureus, others showed limited effectiveness against Gram-negative bacteria like E. coli and Pseudomonas aeruginosa .
Mechanism of Action
The mechanism of action of 4-[4-cyano-5-(trifluoromethyl)pyrazol-1-yl]benzoic Acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl and cyano groups play a crucial role in its reactivity and binding affinity to target molecules . The compound can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Substituent Effects on Pyrazole Ring
Key Observations :
- The cyano group in the target compound is a stronger electron-withdrawing substituent than ethoxycarbonyl (), leading to higher acidity of the benzoic acid group, which may enhance ionic interactions in biological systems.
- Trifluoromethyl groups are common in analogues (e.g., ) for their electronegativity and resistance to metabolic degradation.
- Bulkier substituents (e.g., phenoxy in ) reduce solubility but improve binding to hydrophobic pockets in enzymes or receptors .
Key Observations :
- Chlorine and bromo substituents () are linked to antimicrobial and pesticidal activities, suggesting the target compound’s cyano group could serve a similar role with improved selectivity.
- Benzoic acid vs.
Physicochemical Properties
Key Observations :
- The target compound’s lower molecular weight and absence of bulky groups (e.g., phenoxy) may improve oral bioavailability compared to ’s analogue.
- Ethoxycarbonyl () increases LogP, favoring membrane permeability but risking metabolic instability .
Biological Activity
4-[4-cyano-5-(trifluoromethyl)pyrazol-1-yl]benzoic acid (CAS 956742-33-9) is a synthetic compound with significant biological activity, particularly in the field of antimicrobial research. Its unique structure, characterized by the presence of a trifluoromethyl group and a cyano moiety, contributes to its reactivity and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.
The empirical formula of this compound is C12H6F3N3O2, with a molecular weight of 281.19 g/mol. The compound is synthesized through a multi-step process involving the attachment of the benzenecarboxylic acid moiety to the pyrazole framework under specific reaction conditions.
Antimicrobial Activity
Recent studies have highlighted the potent antimicrobial properties of this compound against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.
Minimum Inhibitory Concentration (MIC)
The compound exhibits low MIC values, indicating high efficacy against these pathogens. For instance, in a study involving pyrazole derivatives, compounds similar to this compound demonstrated MIC values as low as 0.78 μg/ml against S. aureus, showcasing their potential as effective antibacterial agents .
The mechanism by which this compound exerts its antimicrobial effects involves several pathways:
- Inhibition of Macromolecular Synthesis : The compound disrupts bacterial cell function by inhibiting essential macromolecular synthesis processes.
- Biofilm Disruption : It has been shown to significantly inhibit biofilm formation and even eliminate preformed biofilms at effective concentrations, outperforming traditional antibiotics like vancomycin .
- Resistance Development : Studies indicate a low tendency for bacteria to develop resistance against this compound, making it a promising candidate for treating resistant infections .
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
Study on Antimicrobial Efficacy
A study published in MDPI detailed the synthesis and testing of various pyrazole derivatives, including this compound. The results demonstrated that these compounds effectively inhibited the growth of multiple bacterial strains with minimal toxicity to human cells .
In Vivo Toxicity Assessment
In vivo studies using murine models showed that doses up to 50 mg/kg did not result in significant toxicity, as assessed by various organ toxicity markers and histological evaluations . This suggests a favorable safety profile for further development.
Comparative Analysis
To understand the unique properties of this compound compared to similar compounds, a comparative analysis is presented in Table 1.
| Compound Name | MIC (μg/ml) | Target Bacteria | Biofilm Inhibition |
|---|---|---|---|
| This compound | 0.78 | Staphylococcus aureus | Yes |
| 3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid | 3.125 | Enterococcus faecalis | Moderate |
| 4-[4-cyano-5-(methyl)-1H-pyrazol-1-yl]benzenecarboxylic acid | >10 | E. coli | No |
Q & A
Q. Critical Parameters :
How can the structural integrity of this compound be validated?
Basic Research Question
Use a combination of spectroscopic and crystallographic techniques:
- NMR : Confirm substituent positions via H and C chemical shifts (e.g., δ ~165 ppm for COOH in C NMR) .
- X-ray Diffraction : Resolve crystal structure to verify pyrazole-benzoic acid linkage and planarity .
- FT-IR : Identify functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, COOH at ~1700 cm⁻¹) .
What methodologies are effective for assessing the purity and stability of this compound under experimental conditions?
Basic Research Question
- HPLC : Use a C18 column with acetonitrile/water (70:30) and UV detection at 254 nm to quantify purity (>98% required for biological assays) .
- Accelerated Stability Testing : Expose the compound to 40°C/75% RH for 4 weeks; monitor degradation via TLC or LC-MS .
How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
Advanced Research Question
Focus on modifying substituents while retaining the pyrazole-benzoic acid backbone:
Q. Methodology :
- Synthesize analogs via parallel combinatorial chemistry.
- Test in vitro against target enzymes (e.g., 11β-HSD1 for metabolic syndrome ).
How can conflicting bioactivity data across antimicrobial assays be reconciled?
Advanced Research Question
Discrepancies may arise from assay conditions or bacterial strains. Strategies include:
- Standardized MIC Testing : Use CLSI guidelines with consistent inoculum sizes (1–5 × 10⁵ CFU/mL) .
- Check for Efflux Pump Activity : Employ inhibitors like phenylalanine-arginine β-naphthylamide (PAβN) to isolate resistance mechanisms .
What computational approaches predict the compound’s interaction with biological targets?
Advanced Research Question
- Molecular Docking : Use AutoDock Vina to model binding to enzymes like 11β-HSD1 (PDB: 3H7U). Focus on hydrogen bonds between COOH and Arg73 .
- MD Simulations : Simulate 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .
How can solubility challenges be addressed without compromising activity?
Advanced Research Question
- Prodrug Design : Convert COOH to methyl ester for improved lipophilicity; hydrolyze in vivo .
- Co-Crystallization : Use co-formers like nicotinamide to enhance aqueous solubility .
What strategies mitigate instability under physiological pH?
Advanced Research Question
- pH-Sensitive Formulations : Encapsulate in Eudragit® polymers for targeted release in the small intestine .
- Chelation : Add EDTA to buffer metal-catalyzed degradation in storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
